PF-477736 HCl
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Overview
Description
PF-00477736, also known as PF-477736, is a potent CHK1 inhibitor with potential chemopotentiation activity. PF-477736 inhibits chk1, an ATP-dependent serine-threonine kinase that is a key component in the DNA replication-monitoring S/G2 checkpoint system. By overriding the last checkpoint defense against DNA damaging agent-induced lethal damage, chk1 inhibitor PF-477736 may potentiate the antitumor efficacy of various chemotherapeutic agents against tumor cells with intrinsic checkpoint defects.
Scientific Research Applications
Corrosion Inhibition
PF-477736 HCl has been explored for its potential in corrosion inhibition. Zhang et al. (2020) studied the use of polygonatum fructan (PF), derived from Polygonatum cyrtonema Hua, as an eco-friendly corrosion inhibitor for mild steel in HCl media. They found that PF exhibited outstanding inhibition performance in hydrochloric acid, with the efficiency increasing with concentration and temperature. The study indicates PF as a mixed-type corrosion inhibitor, with adsorption following the Langmuir isotherm and primarily involving chemisorption. This suggests the potential of this compound in corrosion protection applications (Weiwei Zhang et al., 2020).
Hydrochars and Environmental Applications
In environmental science, this compound has implications in the study of hydrochars. Jianan Yu et al. (2019) investigated hydrochars derived from pinewood biomass for applications in environmental remediation. These hydrochars showed promising results for the adsorption and nonradical catalysis of endocrine-disrupting compounds like bisphenol F and bisphenol S from water. This study opens pathways for this compound in environmental protection, specifically in water purification and the removal of harmful chemicals (Jianan Yu et al., 2019).
Impact in Healthcare and Healing Environments
This compound also finds relevance in healthcare research. A study by Huisman et al. (2012) focused on the impact of the physical environment on healing processes and well-being in healthcare settings. Although not directly studying this compound, this research highlights the broader context within which such compounds can be relevant, especially in creating environments conducive to patient recovery and staff efficiency (E. Huisman et al., 2012).
Applications in Advanced Material Science
Furthermore, this compound is of interest in the field of material science. For instance, the study by Juan Du et al. (2020) on the co-assembly strategy for creating hollow carbon spheres with adjustable structure and abundant mesopores presents a significant step forward in material science, indicating potential applications of this compound in areas such as electrochemistry and catalysis (Juan Du et al., 2020).
Properties
CAS No. |
1247874-19-6 |
---|---|
Molecular Formula |
C22H27Cl2N7O2 |
Molecular Weight |
492.4 |
IUPAC Name |
(R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C22H25N7O2.2ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);2*1H/t19-;;/m1../s1 |
InChI Key |
RXRFKHCZZSOCOS-JQDLGSOUSA-N |
SMILES |
O=C(NC1=CC2=C(C3=C1)C(C=NNC3=O)=C(C4=CN(C)N=C4)N2)[C@H](N)C5CCCCC5.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-00477736; PF 00477736; PF00477736; PF-477736; PF 477736; PF477736; PF-477736 HCl; PF-477736-2HCl; PF-477736 hydrochloride; PF-477736 dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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